Ethyl 4,5-diethoxy-2-nitrobenzoate
Overview
Description
Ethyl 4,5-diethoxy-2-nitrobenzoate is an organic compound with the molecular formula C13H17NO6 It is a derivative of benzoic acid, characterized by the presence of ethoxy groups at the 4 and 5 positions and a nitro group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-diethoxy-2-nitrobenzoate typically involves the nitration of ethyl 4,5-diethoxybenzoate. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 2 position of the aromatic ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to maintain consistent reaction conditions and improve efficiency. The use of automated systems for the addition of reagents and control of temperature and pressure can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-diethoxy-2-nitrobenzoate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium ethoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Ethyl 4,5-diethoxy-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4,5-Diethoxy-2-nitrobenzoic acid.
Scientific Research Applications
Ethyl 4,5-diethoxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It serves as a model substrate to investigate the mechanisms of nitroreductases and other related enzymes.
Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for antimicrobial and anticancer activities. The nitro group is known for its bioactivity, and modifications of this compound could lead to new therapeutic agents.
Industry: It is used in the development of dyes and pigments. The nitro and ethoxy groups contribute to the chromophoric properties, making it useful in the production of colorants.
Mechanism of Action
The mechanism of action of Ethyl 4,5-diethoxy-2-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The ethoxy groups may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,5-dimethoxy-2-nitrobenzoate: Similar structure but with methoxy groups instead of ethoxy groups.
Methyl 4,5-diethoxy-2-nitrobenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3,4-dimethoxy-6-nitrobenzoate: Similar nitrobenzoate derivative with different substitution pattern.
Uniqueness
This compound is unique due to the presence of ethoxy groups at the 4 and 5 positions, which can influence its chemical reactivity and physical properties. The combination of these groups with the nitro functionality provides a distinct profile that can be exploited in various chemical and biological applications.
Properties
IUPAC Name |
ethyl 4,5-diethoxy-2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c1-4-18-11-7-9(13(15)20-6-3)10(14(16)17)8-12(11)19-5-2/h7-8H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZGXHBCQPYMJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)OCC)[N+](=O)[O-])OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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